molecular formula C14H10ClIO3 B321524 2-Chlorophenyl 3-iodo-4-methoxybenzoate

2-Chlorophenyl 3-iodo-4-methoxybenzoate

Cat. No.: B321524
M. Wt: 388.58 g/mol
InChI Key: BCVXOQNTAQFDAZ-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester featuring a benzoate core substituted with iodine at position 3, methoxy at position 4, and a 2-chlorophenyl ester group.

Properties

Molecular Formula

C14H10ClIO3

Molecular Weight

388.58 g/mol

IUPAC Name

(2-chlorophenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C14H10ClIO3/c1-18-13-7-6-9(8-11(13)16)14(17)19-12-5-3-2-4-10(12)15/h2-8H,1H3

InChI Key

BCVXOQNTAQFDAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Variations

Pyridine-Based Analogs
  • Example: 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] () Key Differences:
  • Core structure: Pyridine ring vs. benzoate ester.
  • Substituents: Aminoethoxy and methyl/ethyl ester groups vs. iodo and methoxy.
Thienopyridine Derivatives
  • Example: Methyl (R)-(-)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate () Key Differences:
  • Core structure: Thienopyridine (heterocyclic) vs. benzoate.
  • Functional groups: Acetate ester vs. iodobenzoate.
    • Impact : The heterocyclic structure is critical in pharmaceuticals (e.g., clopidogrel intermediates), suggesting divergent biological activity compared to the purely aromatic target compound.

Halogenated Benzoate Esters

Sulfonylurea Herbicides
  • Examples : Metsulfuron methyl ester ()
    • Key Differences :
  • Substituents: Sulfonylurea and triazine groups vs. iodine and methoxy.
    • Impact : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase, a mode absent in the target compound due to its lack of this functional group.
Multi-Halogenated Benzoates
  • Example : 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate ()
    • Key Differences :
  • Substituents: Dual chlorobenzoate groups vs. single iodo-methoxy substitution.
    • Impact : Increased steric hindrance and lipophilicity may enhance stability but reduce solubility in aqueous media compared to the target compound.

Non-Ester Chlorophenyl Compounds

Ketone Derivatives
  • Example: 1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) () Key Differences:
  • Functional group: Ketone vs. ester.
    • Impact : Ketones undergo nucleophilic addition reactions, whereas esters are prone to hydrolysis, leading to divergent reactivity profiles.
Amino-Substituted Analogs
  • Example: Methyl 3-(2-amino-4-chlorophenoxy)benzoate () Key Differences:
  • Substituents: Amino-phenoxy group vs. iodo-methoxy.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight* Notable Properties/Applications Evidence ID
2-Chlorophenyl 3-iodo-4-methoxybenzoate Benzoate 3-I, 4-OCH₃, 2-Cl-Ph ester ~392.5† High lipophilicity -
3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-...] Pyridine 2-Aminoethoxy, 2-Cl-Ph ~467.5† Potential pharmaceutical intermediate
Metsulfuron methyl ester Benzoate Sulfonylurea, triazine ~381.4 Herbicidal activity
1-(2-Chlorophenyl)ethanone Acetophenone 2-Cl-Ph, ketone ~154.6 Chemical synthesis intermediate
Methyl 3-(2-amino-4-chlorophenoxy)benzoate Benzoate 2-Amino-4-Cl-phenoxy ~321.7† Enhanced solubility in polar media

*Calculated based on molecular formulas from evidence.
†Estimated using standard atomic weights.

Research Findings and Trends

  • Halogen Influence : Iodine in the target compound may enhance radiative stability compared to chlorine-only analogs, relevant in materials science (e.g., liquid crystals) .
  • Methoxy vs. Amino Groups: Methoxy substituents (target compound) provide electron-donating effects, whereas amino groups () increase reactivity toward electrophiles .
  • Synthetic Challenges : Steric hindrance from iodine in the target compound may complicate esterification reactions compared to smaller halogens like chlorine .

Notes

  • Limitations : Direct data on the target compound’s applications or experimental properties are absent in the evidence; comparisons rely on structural analogs.

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